molecular formula C18H22N4O B14329065 Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile CAS No. 108933-09-1

Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile

Cat. No.: B14329065
CAS No.: 108933-09-1
M. Wt: 310.4 g/mol
InChI Key: DJFOUGFYZOBYCH-UHFFFAOYSA-N
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Description

Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile is a complex organic compound with a unique structure that includes a furan ring and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile typically involves multistep organic reactions. One common method is the cycloaddition reaction, where precursors such as aldehydes, acid chlorides, and alkynes are combined under controlled conditions to form the furan ring . The reaction conditions often include the use of catalysts like palladium or gold to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as employing continuous flow reactors to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile groups can form strong interactions with active sites, leading to inhibition or activation of specific pathways. The furan ring structure also contributes to its binding affinity and specificity .

Properties

CAS No.

108933-09-1

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

3a,4,5,6,7,8,9,10,11,12,13,13a-dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile

InChI

InChI=1S/C18H22N4O/c19-11-17(12-20)15-9-7-5-3-1-2-4-6-8-10-16(15)18(13-21,14-22)23-17/h15-16H,1-10H2

InChI Key

DJFOUGFYZOBYCH-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2C(CCCC1)C(OC2(C#N)C#N)(C#N)C#N

Origin of Product

United States

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